3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine
Description
3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine is a synthetic acridine derivative characterized by a chloro substituent at position 3 and a 4-nitrophenylsulfanyl group at position 7. The sulfanyl (S–) linker provides conformational flexibility, influencing molecular interactions in biological systems or crystal packing .
Properties
CAS No. |
270088-53-4 |
|---|---|
Molecular Formula |
C19H11ClN2O2S |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
3-chloro-9-(4-nitrophenyl)sulfanylacridine |
InChI |
InChI=1S/C19H11ClN2O2S/c20-12-5-10-16-18(11-12)21-17-4-2-1-3-15(17)19(16)25-14-8-6-13(7-9-14)22(23)24/h1-11H |
InChI Key |
ITVFUNZOVAQBNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)SC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine typically involves multi-step reactions. One common synthetic route includes the following steps:
Chlorination: The addition of a chloro group to the acridine core.
Sulfanylation: The attachment of a sulfanyl group to the acridine structure.
The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis .
Chemical Reactions Analysis
3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
The acridine scaffold, which includes 3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine, has been extensively studied for its potential as an anticancer agent. Compounds with similar structures have demonstrated the ability to intercalate into DNA, inhibiting transcription and replication processes in cancer cells. For example, derivatives of acridine are known to target topoisomerases, enzymes crucial for DNA replication, thereby inducing apoptosis in malignant cells .
Mechanism of Action:
The mechanism by which acridine derivatives exert their anticancer effects often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death . Research indicates that 3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine and its analogs can effectively disrupt cellular pathways associated with cancer proliferation and survival .
Antimicrobial Properties
Acridine derivatives have also been recognized for their antimicrobial activities. Studies have shown that compounds similar to 3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine exhibit significant antibacterial effects against various strains of bacteria, including resistant strains . The ability of these compounds to inhibit bacterial growth makes them promising candidates for developing new antibiotics.
Drug Development
Synthesis and Derivatization:
The synthesis of 3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine can be achieved through various methods, including nucleophilic aromatic substitution and solid-phase synthesis techniques. These methods allow for the efficient derivatization of the acridine core, leading to a library of compounds that can be screened for biological activity .
Pharmacological Evaluation:
The pharmacological potential of this compound is being explored through various studies focusing on its efficacy and safety profiles. The structure-activity relationship (SAR) studies are critical in optimizing the compound for enhanced biological activity while minimizing toxicity .
Case Studies and Research Findings
Several case studies highlight the efficacy of acridine derivatives in clinical settings:
- Case Study 1: A study demonstrated that a series of acridine derivatives, including those similar to 3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine, showed potent activity against human cancer cell lines with IC50 values in the low micromolar range. This indicates promising therapeutic potential against various cancers .
- Case Study 2: Research focused on the antibacterial properties of acridine derivatives revealed that certain compounds could inhibit the growth of multi-drug resistant bacteria at concentrations as low as 50 µg/mL. This highlights their potential use in treating infections caused by resistant strains .
Summary Table of Biological Activities
| Activity | Compound | IC50/Effective Concentration |
|---|---|---|
| Anticancer | 3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine | Low micromolar range |
| Antibacterial | Acridine derivatives | ~50 µg/mL against resistant strains |
| Antifungal | Acridine derivatives | Varies; specific studies needed |
Mechanism of Action
The mechanism of action of 3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The compound may also interact with specific enzymes, further contributing to its biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Acridine Derivatives
*Estimated based on formula.
Key Observations :
- Sulfanyl vs. Sulfonyl Groups : The sulfanyl group in 3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine allows for weaker intermolecular interactions compared to the sulfonyl group in 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine, which forms robust hydrogen bonds (C–H⋯O/N) and π-π stacking (centroid distance: 3.8968 Å) .
- Substitution Complexity : Methyl and chloro groups in 3-Chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine increase steric bulk, likely reducing solubility compared to the target compound .
Key Observations :
Key Observations :
- Acridine derivatives with intercalation-enhancing groups (e.g., cyclopentaquinoline hybrids) show potent anticancer activity (IC₅₀: 0.5–2.0 µM) . The nitro group in the target compound may similarly improve DNA binding.
- Sulfonyl-containing purines (e.g., 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine) are intermediates for antimicrobial agents but lack direct activity .
- Thiadiazole derivatives with nitro groups exhibit strong antimicrobial effects, suggesting the nitro group in the target compound could confer similar properties .
Physical and Crystallographic Properties
- Solubility : The nitro and sulfanyl groups in the target compound likely enhance solubility in polar solvents compared to methylated derivatives (e.g., 3-Chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine) .
- Crystal Packing : Sulfonyl derivatives (e.g., 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine) exhibit dense π-π stacking and hydrogen-bonded networks, while sulfanyl analogs may form looser packing due to reduced polarity .
Biological Activity
3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine belongs to the acridine family, characterized by a tricyclic structure containing nitrogen. The presence of the chloro and nitrophenyl groups enhances its reactivity and biological potential. The molecular formula is C_{15}H_{10}ClN_{2}O_{2}S, and its structure can be represented as follows:
Synthesis
The synthesis of 3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The synthetic route may include:
- Formation of Acridine Derivative : Starting from acridine, various functional groups are introduced.
- Nitration : The introduction of the nitro group on the phenyl ring.
- Chlorination : Chlorination at the 3-position of the acridine ring.
- Thioether Formation : Reaction with thiol compounds to introduce the sulfanyl group.
Anticancer Activity
Research indicates that derivatives of acridine, including 3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine, exhibit significant anticancer properties. A study evaluated several acridine derivatives for their cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (Caco2), and prostate (PC-3) cancer cells. The compound showed moderate cytotoxicity with an IC50 value indicating effective inhibition of cancer cell proliferation .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes involved in cancer progression and neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Compounds similar to 3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine have been reported as potent inhibitors of AChE, which is crucial for managing conditions like Alzheimer's disease (AD) . Inhibition of AChE increases acetylcholine levels in the brain, potentially improving cognitive function.
- Butyrylcholinesterase (BChE) : This enzyme is also targeted due to its role in cholinergic neurotransmission. Studies suggest that compounds affecting both AChE and BChE could provide a dual therapeutic approach in AD management .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the acridine core significantly influence biological activity. For instance:
- Substitution Patterns : The position and nature of substituents (e.g., nitro vs. chloro) can enhance or reduce cytotoxicity.
- Functional Groups : The presence of electron-withdrawing groups like nitro enhances the compound's ability to interact with biological targets .
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that 3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine effectively inhibited cell growth in multiple cancer cell lines with varying degrees of potency .
- Mechanistic Insights : Investigations into the mechanism revealed that this compound may induce apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
